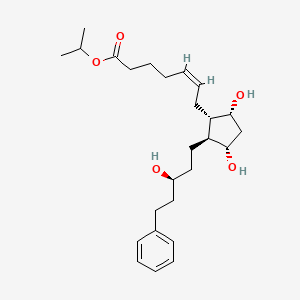
Latanoprost Enantiomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Latanoprost is a prostaglandin F2α analogue used primarily to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension . The enantiomer of latanoprost refers to one of the two mirror-image forms of the molecule, which can have different biological activities and properties.
准备方法
The enantioselective total synthesis of latanoprost involves several steps, each requiring specific reaction conditions . The process begins with an enantioselective Krische allylation, followed by olefin metathesis, silyl protection, and hydrogenolysis. An organocatalyst-mediated Michael reaction is then performed with excellent diastereoselectivity. Subsequent steps include a substrate-controlled Mukaiyama intramolecular aldol reaction, elimination of nitrous acid, and a Michael reaction of vinyl cuprate. The final steps involve cis-selective olefin metathesis, diastereoselective reduction, and deprotection to yield nearly optically pure latanoprost .
Industrial production methods often involve high-performance liquid chromatography (HPLC) for the purification of latanoprost to ensure the separation of its enantiomers and other isomers .
化学反应分析
Latanoprost enantiomer undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Reduction reactions are employed to convert ketones or aldehydes to alcohols.
Substitution: Substitution reactions can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include organocatalysts, hydrogen gas for hydrogenolysis, and various acids and bases for catalysis . The major products formed from these reactions depend on the specific functional groups being targeted and the conditions used.
科学研究应用
Ocular Hypertension and Glaucoma Management
Latanoprost is widely recognized for its efficacy in lowering IOP. Clinical studies have demonstrated that latanoprost effectively reduces IOP over a 24-hour period, with a mean reduction of approximately 27% from baseline values. In comparative studies, it has been shown to be more effective than other agents like brimonidine, particularly in patients previously treated with timolol .
Drug Delivery Systems
Recent research has focused on optimizing drug delivery systems for latanoprost formulations. Various carriers such as micelles, nanoemulsions, and polymer-based systems have been investigated to enhance ocular bioavailability and minimize systemic absorption. For instance, a study highlighted the role of triglyceride molecules in improving compatibility with the tear film lipid layer (TFLL), suggesting that modifications in formulation can lead to better therapeutic outcomes .
Table 1: Comparative Efficacy of Latanoprost and Other Prostaglandin Analogues
| Agent | Mean IOP Reduction (mmHg) | Efficacy (%) |
|---|---|---|
| Latanoprost | 8.4 | 74% |
| Bimatoprost | 7.6 | 82% |
| Travoprost | 7.0 | 70% |
| Brimonidine | 6.5 | 68% |
Data sourced from various clinical trials assessing the IOP-lowering effects of these agents over a six-month period .
Case Study 1: Efficacy in Treatment-Resistant Glaucoma
A clinical trial involving patients with treatment-resistant glaucoma demonstrated that switching to latanoprost resulted in significant IOP reduction after three months (mean reduction of 8 mmHg). Notably, patient satisfaction improved due to reduced dosing frequency compared to previous therapies .
Case Study 2: Formulation Optimization
In a study evaluating different latanoprost formulations, it was found that a polymer-based delivery system provided enhanced ocular retention and reduced side effects compared to traditional drops containing preservatives. This suggests that formulation adjustments can lead to improved patient compliance and therapeutic outcomes .
Safety Profile
Latanoprost is generally well-tolerated; however, potential side effects include conjunctival hyperemia, eyelash growth, and changes in iris pigmentation. Long-term studies have indicated no significant carcinogenic or mutagenic effects associated with latanoprost administration at therapeutic doses .
作用机制
Latanoprost is a prodrug that is hydrolyzed to its active form, latanoprost acid, in the eye. The active form binds to prostaglandin F receptors in the ciliary muscle, increasing the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure . This mechanism involves the relaxation of the ciliary muscle and remodeling of the extracellular matrix.
相似化合物的比较
Latanoprost can be compared with other prostaglandin analogues such as:
Latanoprostene bunod: This compound also reduces intraocular pressure but has an additional nitric oxide-donating moiety that enhances its efficacy.
Travoprost: Another prostaglandin analogue used for glaucoma treatment, known for its high efficacy and safety profile.
Bimatoprost: Similar to latanoprost, bimatoprost is used to lower intraocular pressure but has a slightly different chemical structure and mechanism of action.
Latanoprost is unique due to its high efficacy, once-daily dosing, and minimal systemic side effects .
属性
分子式 |
C26H40O5 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC 名称 |
propan-2-yl (Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m1/s1 |
InChI 键 |
GGXICVAJURFBLW-STBNKASYSA-N |
手性 SMILES |
CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@@H](C[C@@H]([C@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O |
规范 SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















